molecular formula C22H16ClN3O3 B11468811 7-chloro-3'-(4-methoxyphenyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione

7-chloro-3'-(4-methoxyphenyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione

Cat. No.: B11468811
M. Wt: 405.8 g/mol
InChI Key: IWPAONXUCUTIEK-UHFFFAOYSA-N
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Description

7-Chloro-3’-(4-methoxyphenyl)-1,2,3’,4’-tetrahydro-1’H-spiro[indole-3,2’-quinazoline]-2,4’-dione is a complex organic compound that belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom. This compound features both indole and quinazoline moieties, making it a significant subject of study due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-3’-(4-methoxyphenyl)-1,2,3’,4’-tetrahydro-1’H-spiro[indole-3,2’-quinazoline]-2,4’-dione typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole structure . The quinazoline moiety can be introduced through a cyclization reaction involving an anthranilic acid derivative and an appropriate aldehyde or ketone .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, such as palladium or platinum, and employing techniques like microwave-assisted synthesis to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3’-(4-methoxyphenyl)-1,2,3’,4’-tetrahydro-1’H-spiro[indole-3,2’-quinazoline]-2,4’-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Hydrogen gas, palladium catalyst

    Substituting agents: Halogens (chlorine, bromine), alkyl halides

Major Products

The major products formed from these reactions include various substituted quinazoline and indole derivatives, which can exhibit different biological activities .

Mechanism of Action

The mechanism of action of 7-chloro-3’-(4-methoxyphenyl)-1,2,3’,4’-tetrahydro-1’H-spiro[indole-3,2’-quinazoline]-2,4’-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan share the indole moiety and exhibit similar biological activities.

    Quinazoline Derivatives: Compounds such as gefitinib and erlotinib, which are used as anti-cancer agents, share the quinazoline structure.

Uniqueness

7-Chloro-3’-(4-methoxyphenyl)-1,2,3’,4’-tetrahydro-1’H-spiro[indole-3,2’-quinazoline]-2,4’-dione is unique due to its spiro structure, which imparts distinct chemical and biological properties. This structural feature allows it to interact with multiple molecular targets, enhancing its potential as a versatile compound in scientific research and therapeutic applications.

Properties

Molecular Formula

C22H16ClN3O3

Molecular Weight

405.8 g/mol

IUPAC Name

7-chloro-3'-(4-methoxyphenyl)spiro[1H-indole-3,2'-1H-quinazoline]-2,4'-dione

InChI

InChI=1S/C22H16ClN3O3/c1-29-14-11-9-13(10-12-14)26-20(27)15-5-2-3-8-18(15)25-22(26)16-6-4-7-17(23)19(16)24-21(22)28/h2-12,25H,1H3,(H,24,28)

InChI Key

IWPAONXUCUTIEK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC24C5=C(C(=CC=C5)Cl)NC4=O

Origin of Product

United States

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